An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanamine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (4-Bromo-2-methylphenyl)methanamine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of (4-Bromo-2-methylphenyl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.
Chemical Structure and Properties
(4-Bromo-2-methylphenyl)methanamine, also known as 4-bromo-2-methylbenzylamine, is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group.
Structure:
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4-Bromo-2-methylphenyl)methanamine | N/A |
| CAS Number | 376646-62-7 | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 270.9 ± 25.0 °C (Predicted) | [3] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.03 ± 0.10 (Predicted) | [3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. Air sensitive. | [1][3] |
Spectroscopic Data
¹H NMR Spectroscopy (¹H NMR, 300 MHz, DMSO-d₆) of the Hydrochloride Salt: [3]
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δ 8.28 (broad singlet, 2H): Corresponds to the protons of the ammonium group (-NH₃⁺). The broadness of the signal is due to quadrupolar relaxation and exchange with trace amounts of water.
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δ 7.42-7.54 (multiple peaks, 2H): Aromatic protons.
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δ 7.34 (double peak, J = 7.93 Hz, 1H): Aromatic proton.
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δ 3.99 (double peak, J = 4.15 Hz, 2H): Protons of the benzylic methylene group (-CH₂-NH₃⁺). The coupling is to the ammonium protons.
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δ 2.35 (single peak, 3H): Protons of the methyl group (-CH₃).
Expected ¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the substituents on the aromatic ring.
Expected Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region.
Mass Spectrometry:
The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be evident in the spectrum, with two peaks of nearly equal intensity separated by 2 Da for any fragment containing a bromine atom.
Synthesis
A reliable method for the synthesis of (4-Bromo-2-methylphenyl)methanamine is the reduction of the corresponding benzonitrile, 4-bromo-2-methylbenzonitrile.[3]
Reaction Scheme:
Synthetic Workflow Diagram
Experimental Protocol: Reduction of 4-Bromo-2-methylbenzonitrile [3]
This protocol details the synthesis of (4-Bromo-2-methylphenyl)methanamine as its hydrochloride salt.
Materials:
-
4-Bromo-2-methylbenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
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1.0 M Borane in THF
-
Methanol
-
Ethyl acetate
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4 M Hydrochloric acid in 1,4-dioxane
-
Ether
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-methylbenzonitrile (3.0 g, 15 mmol) in anhydrous tetrahydrofuran (20 mL) in a reaction flask.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a 1.0 M solution of borane in tetrahydrofuran (46 mL), ensuring the reaction temperature is maintained at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
After 1 hour, warm the reaction to 80 °C and heat overnight.
-
Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), cool the mixture back to 0 °C.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under vacuum to remove the solvents.
-
Treat the crude product with ethyl acetate (20 mL).
-
Add a 4 M solution of hydrochloric acid in 1,4-dioxane (8.0 mL, 32 mmol) and stir for 5 minutes.
-
Collect the resulting solid by filtration.
-
Wash the solid with ether and dry to yield 4-bromo-2-methylbenzenemethanamine hydrochloride as a white powder (3.24 g, 100% yield).
Purification:
The resulting hydrochloride salt can be purified by recrystallization. To obtain the free base, the hydrochloride salt can be treated with a base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent. The free base, being a liquid, can then be purified by vacuum distillation.
Applications in Drug Development
While specific biological activities for (4-Bromo-2-methylphenyl)methanamine are not extensively documented in publicly available literature, substituted benzylamines are a well-established class of compounds with a broad range of pharmacological activities. They are key structural motifs in many pharmaceuticals.
Potential Areas of Interest for (4-Bromo-2-methylphenyl)methanamine Derivatives:
-
Enzyme Inhibition: Benzylamine derivatives have been investigated as inhibitors for various enzymes, including tryptase, which is a mediator of asthma.[2]
-
Neurological Disorders: The benzylamine scaffold is present in compounds designed as multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-secretase.[4]
-
Antimicrobial and Anticancer Activity: Various substituted benzylamine derivatives have shown promising results in antimicrobial and anticancer screenings.[5]
The structure of (4-Bromo-2-methylphenyl)methanamine, with its specific substitution pattern, offers a unique scaffold for further chemical modification and exploration of its biological potential. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
Drug Discovery Workflow
This guide provides a foundational understanding of (4-Bromo-2-methylphenyl)methanamine. Further research into its biological activities is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-BROMO-2-METHYLBENZYLAMINE CAS#: 376646-62-7 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

